1-Bromo-4-chloro-2-cyclopropoxybenzene

Description

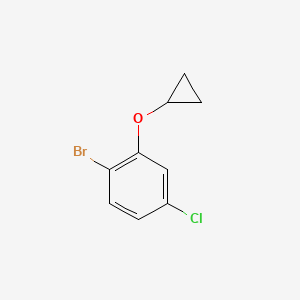

1-Bromo-4-chloro-2-cyclopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 4), and a cyclopropoxy group (position 2). The cyclopropoxy moiety consists of an oxygen-linked cyclopropyl ring, contributing steric bulk and electronic effects. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where precise substitution patterns influence reactivity and biological activity.

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

1-bromo-4-chloro-2-cyclopropyloxybenzene |

InChI |

InChI=1S/C9H8BrClO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

KJQGPZGQXUTSAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

1-Bromo-4-chloro-2-cyclopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The cyclopropoxy group in the target compound donates electrons via resonance, competing with the electron-withdrawing halogens (Br, Cl). This interplay creates regions of activation and deactivation on the benzene ring, directing electrophilic substitution to specific positions. Steric Hindrance: Cyclopropoxy (smaller) vs. phenoxy/benzyloxy (bulkier) groups impact solubility and reaction kinetics. For example, phenoxy derivatives (e.g., 1-bromo-2-chloro-4-phenoxybenzene) are more lipophilic, favoring applications in hydrophobic environments .

Reactivity and Applications :

- Nucleophilic Aromatic Substitution (NAS) : Halogenated benzene derivatives often participate in NAS. The target compound’s bromine (a better leaving group than chlorine) at position 1 may facilitate substitution reactions, while the cyclopropoxy group’s steric effects could slow kinetics compared to less hindered analogs .

- Pharmaceutical Intermediates : Compounds like 1-(benzyloxy)-2-bromo-4-chlorobenzene () are used in drug synthesis due to their balanced electronic and steric profiles. The target compound’s cyclopropoxy group may offer advantages in metabolic stability for bioactive molecules.

Research Findings and Data Gaps

- Structural Isomerism: highlights 4-bromo-2-chloro-1-cyclopropylbenzene, a positional isomer of the target compound.

- Safety and Handling : While safety data for the target compound are unavailable, analogs like 2-bromo-1-chloropropane () emphasize the need for cautious handling due to uncharacterized toxicological profiles.

- Synthetic Utility: Derivatives with nitro groups (e.g., 1-bromo-3-chloro-5-nitrobenzene in ) demonstrate the importance of electron-withdrawing substituents in facilitating NAS, a reactivity pattern less pronounced in the target compound due to competing electron-donating cyclopropoxy.

Biological Activity

1-Bromo-4-chloro-2-cyclopropoxybenzene is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a cyclopropoxy group attached to a benzene ring. This compound falls under the category of halogenated aromatic compounds, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHBrClO

- Molecular Weight : 233.52 g/mol

- Structural Features : The presence of bromine and chlorine substituents enhances the reactivity of the compound, while the cyclopropoxy group introduces steric and electronic effects that may influence its biological interactions.

Biological Activity

The biological activity of this compound can be explored through various mechanisms, including enzyme inhibition, receptor binding, and cytotoxicity.

Enzyme Inhibition

Studies indicate that halogenated compounds can act as enzyme inhibitors. For instance, this compound may exhibit binding affinity towards specific enzymes involved in metabolic pathways. Interaction studies could utilize techniques such as:

- Molecular docking : To predict binding sites and affinities.

- Kinetic assays : To measure the inhibition constants (IC) against target enzymes.

Receptor Binding

The compound's structural attributes suggest potential interactions with various receptors:

- GABA Receptors : Given the structural similarities to known GABAergic compounds, studies could investigate its role in modulating neurotransmission.

- Adrenergic Receptors : Its halogen substituents may facilitate interaction with adrenergic pathways, impacting cardiovascular functions.

Cytotoxicity Studies

Preliminary studies have shown that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound can be evaluated using:

- MTT Assay : To assess cell viability.

- Flow Cytometry : To analyze apoptotic pathways.

Case Studies

Several case studies have examined structurally similar compounds to infer potential biological activities:

Notable Findings

- Antimicrobial Activity : Compounds with similar halogen substitutions have shown significant antimicrobial properties, suggesting that this compound may also possess such activity.

- Cytotoxic Effects : Research indicates that halogenated benzenes can induce apoptosis in cancer cells, potentially making this compound a candidate for further anticancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.